molecular formula C8H5F3OS B1586764 2-(Trifluoromethylthio)benzaldehyde CAS No. 57830-48-5

2-(Trifluoromethylthio)benzaldehyde

Cat. No.: B1586764
CAS No.: 57830-48-5
M. Wt: 206.19 g/mol
InChI Key: JQSKYLMRBFOYTR-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)benzaldehyde is an organic compound with the molecular formula C8H5F3OS It is characterized by the presence of a trifluoromethylthio group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethylthio)benzaldehyde typically involves the introduction of a trifluoromethylthio group to a benzaldehyde derivative. One common method involves the reaction of benzaldehyde with trifluoromethylthiolating agents under controlled conditions. For instance, the use of trifluoromethylthiolating reagents such as trifluoromethylthiol chloride (CF3SCl) in the presence of a base can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethylthio)benzaldehyde involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can influence the compound’s binding affinity and specificity for certain molecular targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluorobenzaldehyde
  • 3,4,5-Trifluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 3,5-Bis(trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde

Uniqueness

2-(Trifluoromethylthio)benzaldehyde is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted benzaldehydes. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3OS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSKYLMRBFOYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380679
Record name 2-(Trifluoromethylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57830-48-5
Record name 2-(Trifluoromethylthio)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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